![molecular formula C12H12IN3O4 B12946384 2,2'-{[(6-Iodo-1H-benzimidazol-2-yl)methyl]azanediyl}diacetic acid CAS No. 89218-96-2](/img/structure/B12946384.png)
2,2'-{[(6-Iodo-1H-benzimidazol-2-yl)methyl]azanediyl}diacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(((5-Iodo-1H-benzo[d]imidazol-2-yl)methyl)azanediyl)diacetic acid is a complex organic compound that features an imidazole ring substituted with an iodine atom. This compound is part of the benzimidazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(((5-Iodo-1H-benzo[d]imidazol-2-yl)methyl)azanediyl)diacetic acid typically involves multiple steps, starting with the formation of the benzimidazole core. One common method involves the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The introduction of the iodine atom can be achieved through electrophilic iodination using reagents such as iodine or N-iodosuccinimide (NIS). The final step involves the attachment of the diacetic acid moiety through alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
2,2’-(((5-Iodo-1H-benzo[d]imidazol-2-yl)methyl)azanediyl)diacetic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The iodine substituent can be reduced to a hydrogen atom using reducing agents such as sodium borohydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as thiols, amines, or alkoxides.
Major Products Formed
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Deiodinated benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
2,2’-(((5-Iodo-1H-benzo[d]imidazol-2-yl)methyl)azanediyl)diacetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2’-(((5-Iodo-1H-benzo[d]imidazol-2-yl)methyl)azanediyl)diacetic acid involves its interaction with specific molecular targets. The iodine substituent can enhance the compound’s ability to form halogen bonds, which can influence its binding affinity to biological targets. The imidazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole
- 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline
- 4-(1H-benzo[d]imidazol-2-yl)aniline
Uniqueness
2,2’-(((5-Iodo-1H-benzo[d]imidazol-2-yl)methyl)azanediyl)diacetic acid is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The diacetic acid moiety also provides additional functional groups for further chemical modifications, enhancing its versatility in various applications.
Properties
CAS No. |
89218-96-2 |
|---|---|
Molecular Formula |
C12H12IN3O4 |
Molecular Weight |
389.15 g/mol |
IUPAC Name |
2-[carboxymethyl-[(6-iodo-1H-benzimidazol-2-yl)methyl]amino]acetic acid |
InChI |
InChI=1S/C12H12IN3O4/c13-7-1-2-8-9(3-7)15-10(14-8)4-16(5-11(17)18)6-12(19)20/h1-3H,4-6H2,(H,14,15)(H,17,18)(H,19,20) |
InChI Key |
HCTPAJMYRAEWFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1I)NC(=N2)CN(CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



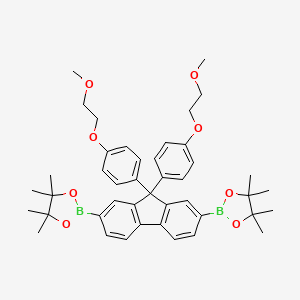
![4-[4-[2-[4-[(4-Hydroxy-4-oxobutanoyl)amino]phenyl]pyrimidin-4-yl]anilino]-4-oxobutanoic acid](/img/structure/B12946315.png)
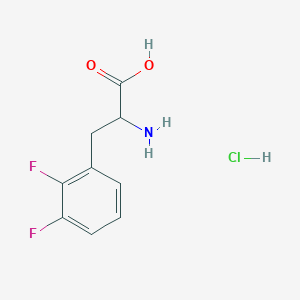
![6-Oxa-2-azaspiro[3.4]octan-8-ol](/img/structure/B12946318.png)
![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-[3-[(trifluoromethyl)thio]phenyl]-, 1,1-dimethylethyl ester](/img/structure/B12946319.png)


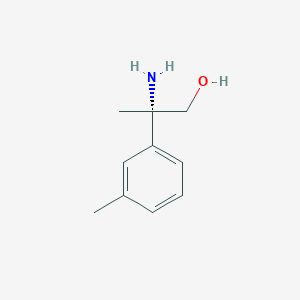
![3-(Tetrahydrofuran-3-yloxy)-4-(thieno[2,3-d]pyrimidin-4-ylamino)-benzamide](/img/structure/B12946350.png)
![N-(7-Bromothiazolo[4,5-c]pyridin-2-yl)benzamide](/img/structure/B12946361.png)
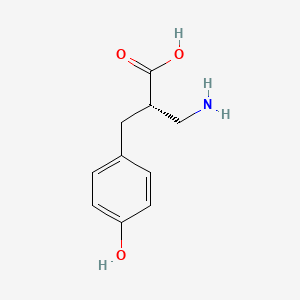
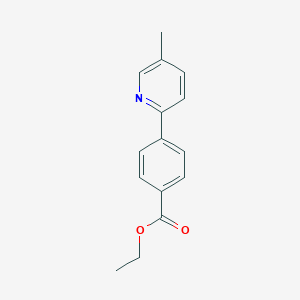
![Allyl (3'R)-3-bromo-2-oxo-[1,3'-bipyrrolidine]-1'-carboxylate](/img/structure/B12946375.png)
